2,5-Dichloroisonicotinonitrile

Description

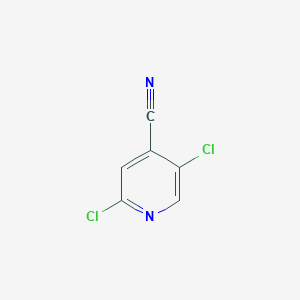

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZACVJUZLULNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543860 | |

| Record name | 2,5-Dichloropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102645-35-2 | |

| Record name | 2,5-Dichloropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloropyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dichloroisonicotinonitrile: Properties, Synthesis, and Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloroisonicotinonitrile, also known as 2,5-dichloro-4-cyanopyridine, is a halogenated heterocyclic compound that represents a potentially valuable, yet underexplored, building block in synthetic and medicinal chemistry. Its structure, featuring a pyridine core substituted with two chlorine atoms and a nitrile group, offers a unique combination of reactivity and rigidity, making it an attractive scaffold for the development of novel chemical entities. The strategic placement of these functional groups provides multiple handles for chemical modification, allowing for the systematic exploration of chemical space in drug discovery and materials science.

This technical guide provides a comprehensive overview of the core properties, structure, and potential of this compound (CAS No. 102645-35-2). Due to the limited availability of public experimental data for this specific isomer, this document leverages established chemical principles and draws upon data from closely related structural analogs to present a scientifically robust and predictive profile. By synthesizing information from analogous compounds, we aim to provide researchers with the foundational knowledge required to effectively utilize this reagent in their work, from designing synthetic routes to anticipating its chemical behavior.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure and core properties. While specific experimental data such as melting and boiling points are not widely reported in the literature, we can infer likely characteristics based on its structure and comparison with related compounds.

Core Compound Identity

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| Synonyms | 2,5-dichloro-4-cyanopyridine | [1] |

| CAS Number | 102645-35-2 | |

| Molecular Formula | C₆H₂Cl₂N₂ | [2] |

| Molecular Weight | 173.00 g/mol | - |

| Appearance | Solid / Powder |

Structural Representation

The structure consists of a pyridine ring with chlorine atoms at positions 2 and 5, and a nitrile group at position 4.

Caption: Chemical structure of this compound.

Predicted and Inferred Physicochemical Properties

| Property | Predicted/Inferred Value | Basis for Prediction & Reference |

| Melting Point | 70 - 85 °C | The related isomer, 2,3-dichloroisonicotinonitrile, has a reported melting point of 77-78 °C. Symmetrical substitution may slightly alter this. |

| Boiling Point | ~250 - 270 °C | 2,5-Dichlorobenzonitrile has a boiling point of 269 °C.[3] The pyridine nitrogen may slightly alter volatility. |

| Solubility | Soluble in moderately polar to non-polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). Sparingly soluble in water. | The dichlorinated aromatic structure suggests hydrophobicity, while the nitrogen atoms offer some polarity.[4][5] |

| pKa | ~ 0 - 1 | The pyridine nitrogen is significantly deactivated by three electron-withdrawing groups (two Cl, one CN), making it a very weak base. |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is critical for confirming the identity and purity of a chemical compound. In the absence of published spectra for this compound, this section provides a predictive analysis based on established spectroscopic principles and data from analogous structures.[6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two signals corresponding to the two protons on the pyridine ring.

-

H-3: Expected to appear as a singlet in the range of δ 7.8 - 8.2 ppm . Its downfield shift is influenced by the adjacent electron-withdrawing nitrile group and the chlorine at position 2.

-

H-6: Expected to appear as a singlet in the range of δ 8.5 - 8.8 ppm . Its significant downfield shift is due to its position adjacent to the ring nitrogen and the influence of the chlorine at position 5.

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule.[8][9][10]

-

C-CN (Nitrile): Typically found in the range of δ 115 - 120 ppm .

-

C4 (Carbon bearing CN): Expected around δ 120 - 125 ppm .

-

Aromatic Carbons (C3, C6): These carbons bonded to hydrogen are expected in the aromatic region, likely between δ 125 - 145 ppm .

-

Aromatic Carbons (C2, C5): These carbons bonded to chlorine will be further downfield, likely in the δ 148 - 155 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

C≡N Stretch (Nitrile): A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹ . This is a highly characteristic peak for a nitrile.

-

Aromatic C=C and C=N Ring Vibrations: A series of medium to strong bands are expected in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions are expected in the fingerprint region, typically between 1000-1100 cm⁻¹ for aryl chlorides.

-

Aromatic C-H Stretch: A weak band may be observed just above 3000 cm⁻¹ (approx. 3050-3100 cm⁻¹ ).[11]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry should provide clear structural information.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 172 . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a peak at m/z 174 (M+2) that is approximately 65% the intensity of the M⁺ peak, and a smaller peak at m/z 176 (M+4).

-

Fragmentation: Key fragmentation pathways would likely involve the loss of a chlorine atom (-Cl) to give a fragment at m/z 137, or the loss of hydrogen cyanide (-HCN) from the ring structure.

Synthesis and Reactivity

While a specific, validated synthesis for this compound is not detailed in readily available literature, a plausible and robust synthetic route can be designed based on established transformations of pyridine derivatives.

Proposed Synthetic Pathway

A logical approach involves the chlorination of a suitable pyridine precursor, followed by the introduction of the cyano group. A likely starting material is 2,5-dihydroxypyridine, which can be chlorinated and subsequently converted to the target nitrile.

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative, non-validated procedure based on analogous chemical transformations.[3][12] All work should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2,5-Dichloropyridine [12]

-

To a 500 mL four-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge phosphorus oxychloride (POCl₃, 200 g).

-

While stirring, carefully add 2,5-dihydroxypyridine (22.0 g, 0.2 mol).

-

Heat the reaction mixture to 145 °C and maintain for 4 hours.

-

After cooling, remove the excess POCl₃ by distillation under reduced pressure.

-

Slowly and carefully pour the residue into 300 g of ice water with vigorous stirring.

-

Neutralize the aqueous solution to a pH of 7-9 with a 40% aqueous sodium hydroxide solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated brine (30 g), and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield 2,5-dichloropyridine.

Step 2: Synthesis of this compound (via N-Oxide)

This step is based on general procedures for the cyanation of pyridine N-oxides.[13]

-

Dissolve 2,5-dichloropyridine (1 equiv.) in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equiv.) portion-wise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Upon completion, quench the reaction and work up to isolate the 2,5-dichloropyridine N-oxide intermediate.

-

Dissolve the N-oxide intermediate in an inert solvent like acetonitrile.

-

Add trimethylsilyl cyanide (TMSCN, ~1.5 equiv.) and a suitable activating agent (e.g., dimethylcarbamoyl chloride) and heat the reaction, monitoring for product formation.

-

Upon completion, cool the reaction, quench with an aqueous solution, and extract the product.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Reactivity Profile

The reactivity of this compound is dictated by its three functional groups.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, a property enhanced by the three withdrawing groups. This makes the carbon atoms bearing the chlorine atoms highly susceptible to attack by nucleophiles. The chlorine at the 2-position is generally more reactive towards SNAr than the one at the 5-position due to the activating effect of the ring nitrogen. This allows for selective and sequential displacement of the chlorine atoms, a powerful tool for building molecular complexity.

-

Nitrile Group Chemistry: The cyano group is a versatile functional handle. It can be:

-

Hydrolyzed to a carboxylic acid (2,5-dichloroisonicotinic acid) or an amide under acidic or basic conditions.

-

Reduced to an aminomethyl group (-CH₂NH₂) using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

-

Act as a precursor for the formation of tetrazoles via reaction with azides.

-

-

Pyridine Ring Reactivity: While the ring is electron-deficient, reactions such as the Minisci reaction, which involves the addition of a radical to the electron-deficient ring, could potentially occur at the C-3 or C-6 positions.[14]

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not widely documented, its structural motifs are prevalent in pharmacologically active compounds. Halogenated pyridines and cyanopyridines are considered "privileged structures" in medicinal chemistry.[15][16]

-

Scaffold for Library Synthesis: The differential reactivity of the two chlorine atoms allows for the sequential introduction of different substituents. This makes the molecule an excellent starting point for the creation of diverse chemical libraries for high-throughput screening.

-

Role of Chlorine Atoms: Chlorine atoms can significantly impact a drug candidate's properties. They can increase metabolic stability by blocking sites of oxidation, enhance binding affinity through halogen bonding, and improve membrane permeability by increasing lipophilicity.[15]

-

Role of the Nitrile Group: The cyano group is a common feature in many approved drugs. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or serve as a reactive handle for covalent inhibitors.[16]

-

Potential Therapeutic Areas: Dichloropyridine scaffolds have been explored in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[8] The ability to generate analogs from the this compound core allows for its potential application in developing inhibitors for various enzyme and receptor targets.

Safety and Handling

No specific, comprehensive safety data sheet (SDS) for this compound is publicly available. However, based on data for structurally related compounds such as 2,5-dichloroisonicotinic acid and other chlorinated aromatic nitriles, the following hazards should be assumed and precautions taken.[17]

-

Hazard Statements (Inferred):

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation and serious eye irritation.

-

May cause an allergic skin reaction.[18]

-

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a chemical entity of significant untapped potential. Its well-defined structure, featuring multiple, differentially reactive functional groups, positions it as a highly versatile building block for synthetic chemistry. While a comprehensive public dataset of its experimental properties is currently lacking, a predictive analysis based on sound chemical principles and analogous compounds provides a strong framework for its use. For medicinal chemists and drug discovery professionals, this compound offers a promising scaffold for the rapid generation of novel, diverse molecular libraries. As synthetic methodologies continue to advance, it is anticipated that the utility of such strategically functionalized heterocyclic compounds will only grow, paving the way for the discovery of next-generation therapeutics.

References

- 1. chembk.com [chembk.com]

- 2. aablocks.com [aablocks.com]

- 3. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

- 6. Angene Chemical CAS number page 1 – 翰新國際有限公司-Beckman Coulter流式細胞儀代理商經銷商PHCBI-86C冷凍櫃RWD SMOBIO SYSY JCRB RIKEN Coriell Innoprot細胞株購買 [hycell.tw]

- 7. 2,5-Dichlorostyrene polymer [webbook.nist.gov]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Acetonitrile, dichloro- [webbook.nist.gov]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 18. kuujia.com [kuujia.com]

A Technical Guide to 2,5-Dichloroisonicotinonitrile for Researchers and Drug Development Professionals

Introduction

2,5-Dichloroisonicotinonitrile, also known as 2,5-dichloro-4-cyanopyridine or 2,5-dichloropyridine-4-carbonitrile, is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block stems from the presence of multiple reactive sites: two chlorine substituents and a nitrile group on a pyridine scaffold. These features allow for a wide range of chemical modifications, making it a valuable precursor for the synthesis of novel heterocyclic compounds with potential therapeutic applications. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside standardized protocols for its characterization, to support its application in research and development.

Chemical Identity and Physical Properties

The fundamental identifying information for this compound is summarized below. It is important to note that while its basic properties are established, specific experimental data for some physical characteristics are not widely reported in publicly available literature.

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| Synonyms | 2,5-dichloro-4-cyanopyridine, 2,5-dichloropyridine-4-carbonitrile | [1] |

| CAS Number | 102645-35-2 | [2][3][4] |

| Molecular Formula | C₆H₂Cl₂N₂ | [1] |

| Molecular Weight | 173.00 g/mol | [5] |

| Appearance | White to off-white or light yellow powder/solid | [5][2] |

| Purity | Typically ≥96-98% | [5][2] |

| Melting Point | Not available in cited sources | |

| Boiling Point | Not available in cited sources | |

| Solubility | Soluble in organic solvents such as ethanol, ether, and benzene.[6] |

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive information about its atomic connectivity and chemical environment.[7][8][9][10][11]

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum is anticipated to be simple, showing two signals corresponding to the two protons on the pyridine ring.

-

H-3: This proton is expected to appear as a singlet in the aromatic region (δ 7.0-9.0 ppm).[8] Its chemical shift will be influenced by the adjacent electron-withdrawing nitrile group at C-4 and the chlorine at C-2.

-

H-6: This proton is also expected to be a singlet in a similar downfield region.[8] Its chemical environment is shaped by the adjacent nitrogen atom and the chlorine at C-5.

The precise chemical shifts would be dependent on the solvent used for analysis.[12]

Expected ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals, one for each carbon atom in the molecule.

-

C-2 and C-5: The carbons bearing the chlorine atoms are expected to have chemical shifts in the range of δ 140-160 ppm.

-

C-4 (ipso-carbon to CN): This carbon, attached to the electron-withdrawing nitrile group, will likely be found in the range of δ 110-125 ppm.

-

C-3 and C-6: These carbons, bonded to hydrogen, will appear in the aromatic region, with their exact shifts influenced by the neighboring substituents.

-

CN (Nitrile Carbon): The nitrile carbon typically appears in the range of δ 115-125 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[13][14][15] For this compound, the following characteristic absorption bands are expected:

-

C≡N Stretch: A sharp, strong absorption band is anticipated in the range of 2240-2220 cm⁻¹, which is characteristic of a nitrile group.[16]

-

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the region of 1600-1400 cm⁻¹.[17]

-

C-Cl Stretching: Carbon-chlorine stretching vibrations typically appear in the fingerprint region, between 800-600 cm⁻¹.[18]

-

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.[17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[19][20][21][22]

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (173.00 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern is expected. The M⁺ peak will be accompanied by M+2 and M+4 peaks with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[20]

-

Fragmentation Pattern: Fragmentation may involve the loss of chlorine atoms, the nitrile group, or cleavage of the pyridine ring, providing further structural information.[21]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the electrophilic nature of the pyridine ring, enhanced by the two electron-withdrawing chlorine atoms, and the reactivity of the nitrile group.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 2- and 5-positions are susceptible to displacement by nucleophiles. The pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the ortho (C2) and para (C6, which is unsubstituted) positions. The presence of a second chlorine and the nitrile group further enhances this reactivity. Reactions with amines, alkoxides, and thiolates can be expected to proceed under suitable conditions, allowing for the introduction of a variety of functional groups.

-

Reactions of the Nitrile Group: The nitrile group can undergo a range of transformations. It can be hydrolyzed to a carboxylic acid (2,5-dichloroisonicotinic acid) or a primary amide. Reduction of the nitrile group can yield a primary amine (4-(aminomethyl)-2,5-dichloropyridine). The nitrile group can also participate in cycloaddition reactions.

-

Stability and Storage: this compound is a stable solid under normal laboratory conditions.[2] It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound should be handled with care in a laboratory setting.[4]

-

Hazard Statements: The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, immediately flush the affected area with plenty of water.

-

If inhaled, move to fresh air.

-

If swallowed, seek immediate medical attention.

-

Experimental Protocols for Characterization

The following are detailed, step-by-step methodologies for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation: a. Accurately weigh 5-10 mg of this compound.[8] b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial.[8][12] c. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[8] c. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay). d. Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required due to the low natural abundance of ¹³C.

-

Data Processing and Analysis: a. Apply Fourier transformation to the raw free induction decay (FID) data. b. Phase and baseline correct the resulting spectra. c. Calibrate the chemical shift scale using the residual solvent peak as a reference.[12] d. For the ¹H spectrum, integrate the signals to determine the relative ratios of the protons. e. Assign the signals to the respective protons and carbons based on their chemical shifts and, for ¹H, their multiplicities (if any coupling is observed).

Infrared (IR) Spectroscopy

Caption: Workflow for IR spectroscopic analysis.

-

Sample Preparation (Thin Solid Film Method): a. Dissolve a few milligrams of this compound in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone).[23] b. Apply one or two drops of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[23] c. Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[23]

-

Data Acquisition: a. Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor. b. Place the salt plate with the sample film in the sample holder of the IR spectrometer. c. Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Analysis: a. Identify and label the wavenumbers of the major absorption bands in the spectrum. b. Assign these bands to the corresponding functional group vibrations (e.g., C≡N, C=C, C-Cl, C-H) by comparing the observed frequencies with correlation charts.[17][24]

Mass Spectrometry (MS)

Caption: Workflow for Mass Spectrometric analysis.

-

Sample Preparation and Introduction: a. Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). b. Introduce the sample into the mass spectrometer. This can be done via direct infusion, or by coupling the mass spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for prior separation if analyzing a mixture.[25]

-

Ionization and Mass Analysis: a. Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules.[19] b. The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.[20] c. The detector records the abundance of each ion at a specific m/z value.

-

Data Interpretation: a. Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound. Analyze the isotopic cluster to confirm the presence of two chlorine atoms.[20] b. Analyze the major fragment ions to gain insight into the structure of the molecule. c. Correlate the observed fragmentation pattern with the proposed structure of this compound.

Conclusion

References

- 1. 2,5-二氯异烟腈(CAS No. 102645-35-2)生产厂家_2,5-二氯异烟腈价格-ChemicalBook [m.chemicalbook.com]

- 2. This compound, CasNo.102645-35-2 Yinglang Chemical Company China (Mainland) [yinglang.lookchem.com]

- 3. This compound CAS#: 102645-35-2 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 13. measurlabs.com [measurlabs.com]

- 14. microbenotes.com [microbenotes.com]

- 15. researchgate.net [researchgate.net]

- 16. 2D IR photon echo spectroscopy reveals hydrogen bond dynamics of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 19. fiveable.me [fiveable.me]

- 20. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 21. m.youtube.com [m.youtube.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. epa.gov [epa.gov]

Structure elucidation of 2,5-Dichloroisonicotinonitrile using NMR and mass spectrometry

A Technical Guide to the Structural Elucidation of 2,5-Dichloroisonicotinonitrile

Abstract

In the fields of pharmaceutical development and materials science, the unequivocal structural confirmation of novel and existing chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth, technical walkthrough of the analytical methodologies employed to elucidate the structure of this compound, a halogenated pyridine derivative. By synergistically applying High-Resolution Mass Spectrometry (HRMS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques, we demonstrate a robust, self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for each experimental choice, thereby ensuring both technical accuracy and practical applicability.

Introduction: The Imperative for Unambiguous Characterization

This compound (C₆H₂Cl₂N₂) is a substituted pyridine nitrile, a class of compounds frequently utilized as building blocks in the synthesis of agrochemicals and pharmaceuticals. The precise placement of the chloro and nitrile substituents on the pyridine ring dictates the molecule's steric and electronic properties, which in turn govern its reactivity and biological activity. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues in downstream applications.

Therefore, a multi-faceted analytical approach is not just recommended but essential for definitive structure confirmation. This guide will demonstrate how the combination of mass spectrometry, for determining elemental composition, and advanced NMR spectroscopy, for mapping atomic connectivity, provides an irrefutable structural proof.

Strategic Analytical Workflow

The elucidation process follows a logical progression from coarse to fine structural detail. The initial step uses HRMS to determine the exact mass and, by extension, the molecular formula. This is followed by a comprehensive NMR analysis to establish the bonding framework and the relative positions of all atoms.

A Technical Guide to the Strategic Derivatization of 2,5-Dichloroisonicotinonitrile

Abstract

2,5-Dichloroisonicotinonitrile stands as a highly versatile and reactive scaffold for the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. Its unique electronic architecture, characterized by two distinct chlorine atoms and a nitrile group on an electron-deficient pyridine ring, offers multiple avenues for selective functionalization. This guide provides an in-depth exploration of initial, field-proven synthetic routes starting from this key intermediate. We will delve into the causality behind experimental choices for nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and transformations of the nitrile moiety. Each section is supported by detailed, replicable protocols and authoritative citations to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Core Reactivity and Strategic Considerations

This compound is an electron-poor heterocyclic system. The pyridine nitrogen and the cyano group at the 4-position act as strong electron-withdrawing groups, which significantly activates the chlorine atoms at the C2 and C5 positions towards nucleophilic attack.[1] Understanding the differential reactivity of these positions is paramount for designing selective synthetic strategies.

-

C2 Position: This position is generally the most electrophilic and susceptible to both nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cycles.[2][3] Its proximity to the ring nitrogen allows for effective stabilization of the negatively charged Meisenheimer intermediate formed during SNAr reactions.[1][2]

-

C5 Position: While also activated, the C5 position is electronically less deficient than the C2 position. Functionalization at this site often requires more forcing conditions or specific catalytic systems designed to override the inherent preference for C2.

-

C4-Nitrile Group: The nitrile group is a robust functional handle that can be converted into a variety of other functionalities, including carboxylic acids, primary amines, and tetrazoles, adding another layer of synthetic diversity.[4]

The strategic derivatization of this molecule, therefore, hinges on the controlled and sequential manipulation of these three reactive sites.

References

An In-depth Technical Guide to the Reaction Mechanism of 2,5-Dichloroisonicotinonitrile with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloroisonicotinonitrile, a key heterocyclic building block, is of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with two chlorine atoms and a strongly electron-withdrawing nitrile group, presents a unique electronic landscape that dictates its reactivity towards nucleophiles. Understanding the intricacies of its reaction mechanisms is paramount for the rational design of synthetic routes to novel pharmaceuticals and functional materials. This guide provides a comprehensive exploration of the theoretical underpinnings and practical considerations for the nucleophilic aromatic substitution (SNAr) reactions of this versatile substrate.

Core Principles of Reactivity

The reactivity of this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the inductive and resonance effects of the chlorine and nitrile substituents, renders the carbon atoms attached to the chlorine atoms susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. In the first, and typically rate-determining step, the nucleophile attacks the aromatic ring at a carbon bearing a leaving group (a chlorine atom in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Several factors influence the rate and regioselectivity of this reaction:

-

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to it.[1]

-

The Nitrile Group: The cyano group at the 4-position is a potent electron-withdrawing group. It strongly activates the ring towards nucleophilic attack through both inductive and resonance effects, stabilizing the negative charge of the Meisenheimer intermediate.

-

The Chlorine Atoms: The two chlorine atoms serve as good leaving groups. Their positions at C2 and C5 create a scenario where regioselectivity becomes a critical consideration.

Regioselectivity: A Tale of Two Positions

A key question in the reaction of this compound with nucleophiles is which of the two chlorine atoms is preferentially substituted. The chlorine at the C2 position is ortho to the activating pyridine nitrogen, while the chlorine at the C5 position is meta to the nitrogen but ortho to the strongly activating nitrile group.

Theoretical considerations and experimental evidence for analogous systems suggest a complex interplay of electronic and steric factors. The pyridine nitrogen strongly activates the C2 position for nucleophilic attack. Conversely, the powerful electron-withdrawing nitrile group at C4 will significantly acidify the proton at C3 and influence the electron density across the ring, potentially enhancing the electrophilicity of the C5 position.

While direct comparative kinetic studies on this compound are not extensively published, insights can be drawn from related systems. For instance, in 2,4-dichloro-5-nitropyridine, substitution preferentially occurs at the C4 position, which is para to the nitro group, due to superior resonance stabilization of the Meisenheimer intermediate.[2] In the case of this compound, the nitrile group is at C4, and the leaving groups are at C2 and C5. The combined activating effect of the pyridine nitrogen at C2 and the nitrile group's influence on the overall ring electronics will determine the favored site of attack. Generally, the position ortho or para to the strongest activating group is favored. Given the ortho relationship of the C2-Cl to the ring nitrogen and the meta relationship of the C5-Cl, initial substitution is often favored at the C2 position.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of substituted aminopyridines, which are prevalent scaffolds in pharmaceuticals.

General Reaction Scheme:

Caption: General reaction with amine nucleophiles.

Experimental Protocol: Synthesis of 2-(Alkylamino)-5-chloroisonicotinonitrile

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF) is added the desired primary or secondary amine (1.0-1.2 eq.) and a base such as triethylamine or potassium carbonate (1.5-2.0 eq.).

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Table 1: Examples of Reactions with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Amine (e.g., n-Butylamine) | K₂CO₃ | DMF | 80 | 4 | 75-85 | (Adapted from[3]) |

| Secondary Amine (e.g., Morpholine) | Et₃N | CH₃CN | RT | 12 | 80-90 | (Adapted from[3]) |

| Aniline | K₂CO₃ | DMF | 100 | 6 | 70-80 | (Adapted from[3]) |

Reaction with Alkoxide Nucleophiles

Alkoxides, being strong nucleophiles, readily displace the chlorine atoms on the this compound ring to form alkoxy-substituted isonicotinonitriles. The Williamson ether synthesis provides a foundational method for these transformations.[4]

General Reaction Scheme:

References

A Senior Application Scientist's Guide to 2,5-Dichloroisonicotinonitrile in Early-Stage Drug Discovery

Abstract: The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2] Within this vast chemical space, 2,5-Dichloroisonicotinonitrile emerges as a particularly compelling, albeit underexplored, building block for early-stage drug discovery. Its unique electronic properties and strategically positioned reactive handles offer a versatile platform for the rapid generation of diverse chemical libraries. This guide provides a technical overview of the potential applications of this compound, presenting it as a valuable scaffold for both diversity-oriented synthesis and fragment-based drug discovery (FBDD). We will explore its reactivity, propose detailed synthetic workflows, and provide validated experimental protocols to empower researchers to leverage this potent chemical tool in their discovery programs.

The Strategic Value of the Pyridine Scaffold

The pyridine ring system is a bioisostere of benzene, but the inclusion of a nitrogen atom dramatically alters its physicochemical properties.[3] This nitrogen atom can act as a hydrogen bond acceptor and a basic center, enhancing aqueous solubility and allowing for salt formation, which are often desirable properties for drug candidates.[1] Consequently, the pyridine motif is integral to a wide array of clinically successful drugs, from the anti-tuberculosis agent isoniazid to the anti-cancer drug crizotinib.[2][4] The development of modular and efficient methods for synthesizing highly substituted pyridines is, therefore, a central focus in medicinal chemistry.[3][5] this compound represents a pre-functionalized, high-value starting material, poised for strategic elaboration in the quest for novel bioactive molecules.

Physicochemical Profile and Reactive Properties

This compound is a crystalline solid.[6] Its core utility in drug discovery stems from the distinct reactivity of its functional groups, which can be selectively addressed to build molecular complexity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C₆H₂Cl₂N₂ | |

| Molecular Weight | 173.00 g/mol | Compliant with "Rule of Three" for fragment-based screening.[7] |

| CAS Number | 102645-35-2 | Unique identifier for sourcing and regulatory purposes.[6] |

| Calculated LogP | ~1.8 - 2.2 | Indicates good membrane permeability and suitability for FBDD. |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 2 (Nitrile, Pyridine N) | Provides specific interaction points for target binding. |

| Reactivity Centers | C2-Cl, C5-Cl, C4-CN | Orthogonal handles for sequential chemical modification. |

The pyridine ring is electron-deficient, a state exacerbated by the electron-withdrawing effects of the two chlorine atoms and the nitrile group. This electronic profile makes the chlorine atoms highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Crucially, the chlorine at the C2 position is generally more reactive than the one at C5 due to its ortho and para relationship to the ring nitrogen and the nitrile group, respectively, which provides stronger resonance stabilization of the Meisenheimer intermediate. This differential reactivity is the key to its utility as a scaffold, allowing for controlled, sequential diversification.

Core Application 1: A Versatile Scaffold for Library Synthesis

The ability to selectively modify a core scaffold at multiple positions is a cornerstone of diversity-oriented synthesis (DOS). This compound is an ideal starting point for such a strategy. A library can be constructed by first substituting the more reactive C2-chloro group, followed by substitution at the C5 position, and finally, if desired, modification of the nitrile group.

Logical Workflow for Library Synthesis

The following workflow outlines a logical progression for building a diverse library of compounds from the this compound core. This strategy allows for the systematic exploration of the chemical space around the scaffold.

Caption: Sequential synthesis workflow for library generation.

Detailed Protocol: Sequential SNAr for a Disubstituted Pyridine Library

This protocol describes the first two steps of the workflow, targeting the synthesis of a 2,5-disubstituted isonicotinonitrile library.

Materials:

-

This compound

-

Primary/Secondary Amine (R¹-NHR') or Thiol (R¹-SH) for Step 1

-

Primary/Secondary Amine (R²-NHR'') or Thiol (R²-SH) for Step 2

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Standard laboratory glassware, magnetic stirrer, heating mantle

-

Reverse-phase HPLC and LC-MS for purification and analysis

Step-by-Step Methodology:

Part A: Selective Substitution at the C2 Position

-

Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq). Dissolve it in DMF to a concentration of 0.2 M.

-

Reagent Addition: Add the first nucleophile (e.g., a primary amine, 1.1 eq) followed by the addition of a non-nucleophilic base such as DIPEA (2.0 eq).

-

Reaction Conditions: Stir the mixture at room temperature (20-25°C). The increased reactivity of the C2 position should allow for selective substitution at this mild temperature.

-

Monitoring: Monitor the reaction progress by LC-MS. Look for the disappearance of the starting material and the appearance of a new peak with the expected mass of the monosubstituted product (M + R¹-NHR' - HCl). The reaction is typically complete within 2-4 hours.

-

Work-up & Isolation: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the 2-substituted-5-chloroisonicotinonitrile intermediate.

Part B: Substitution at the C5 Position

-

Reaction Setup: Dissolve the purified intermediate from Part A (1.0 eq) in NMP (0.2 M) in a microwave vial.

-

Reagent Addition: Add the second, distinct nucleophile (e.g., a secondary amine, 1.5 eq) and a stronger base if necessary, such as K₂CO₃ (3.0 eq).

-

Reaction Conditions: The C5 position is less reactive, requiring more forcing conditions. Heat the reaction mixture to 100-140°C, potentially using microwave irradiation to accelerate the reaction.

-

Monitoring: Monitor the reaction by LC-MS for the formation of the final disubstituted product.

-

Purification: Upon completion, perform an aqueous work-up as described in Part A. The final purification is typically achieved using preparative reverse-phase HPLC to ensure high purity of the library members.

Self-Validating System: The success of each step is validated by LC-MS analysis, confirming the expected mass change corresponding to the addition of the nucleophile and the loss of HCl. NMR spectroscopy should be used on final compounds to confirm the substitution pattern.

Core Application 2: A Rigid Core for Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying high-quality lead compounds.[7] It begins by screening small, low-complexity molecules ("fragments") that, due to their small size, can bind with high efficiency to protein targets. This compound is an excellent candidate for an FBDD screening deck due to its compliance with the "Rule of Three" (see Table 1) and its rigid, well-defined structure that presents vectors for chemical elaboration in 3D space.

FBDD Experimental Workflow

An FBDD campaign involves screening fragments for binding, validating the hits, determining their binding mode (typically via X-ray crystallography), and then growing or linking the fragments to achieve high-affinity leads.

Caption: A typical fragment-based drug discovery cascade.

Detailed Protocol: Thermal Shift Assay (TSA) for Fragment Screening

Thermal Shift Assay (also known as Differential Scanning Fluorimetry or DSF) is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in a protein's melting temperature (Tₘ) upon ligand binding.

Materials:

-

Purified target protein (0.1-0.2 mg/mL)

-

SYPRO Orange dye (5000x stock in DMSO)

-

Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

-

This compound (100 mM stock in DMSO)

-

Quantitative PCR (qPCR) instrument with a thermal ramp capability

-

96- or 384-well PCR plates

Step-by-Step Methodology:

-

Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. The final concentration of the protein should be ~2 µM and the dye at 5x.

-

Fragment Dispensing: In a 96-well plate, dispense a small volume (e.g., 100 nL) of the 100 mM fragment stock solution into the assay wells using an acoustic dispenser. This results in a final fragment concentration of 200 µM in a 50 µL final volume. Include DMSO-only controls.

-

Assay Plate Preparation: Add the protein/dye master mix to the fragment-containing wells. Seal the plate securely.

-

Thermal Denaturation: Place the plate in the qPCR instrument. Run a thermal ramp program, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute. Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

-

Data Analysis:

-

Plot fluorescence intensity versus temperature for each well. The resulting curve is the protein melting curve.

-

Calculate the first derivative of this curve. The peak of the derivative corresponds to the melting temperature (Tₘ).

-

A "hit" is identified as a fragment that causes a significant positive shift in the Tₘ (ΔTₘ > 2°C) compared to the DMSO control, indicating stabilizing binding.

-

Trustworthiness: The protocol's reliability is ensured by running multiple DMSO controls to establish a baseline Tₘ and Z-factor for the assay. Positive control ligands, if available, should be included to validate assay performance.

Advanced Applications and Future Directions

The utility of this compound extends beyond its use as a simple scaffold.

-

Covalent Modulators: The nitrile group, while less reactive than the chloro-substituents, can participate in covalent bond formation with specific nucleophilic residues (like cysteine) in a protein active site, particularly after being activated by binding. This opens the door to designing targeted covalent inhibitors.

-

Bioisosteric Replacement: The dichlorinated pyridine core can serve as a bioisostere for other aromatic systems, such as dichlorobenzene, in known active compounds.[8][9] This substitution can modulate properties like metabolic stability, solubility, and target engagement by introducing a hydrogen bond acceptor and altering the dipole moment.

Conclusion

This compound is a potent and versatile chemical tool for modern drug discovery. Its pre-functionalized nature, coupled with differential reactivity at its substitution sites, provides an efficient entry point for the creation of diverse and novel compound libraries. Furthermore, its ideal physicochemical properties make it a prime candidate for fragment-based screening campaigns. By applying the strategic workflows and detailed protocols outlined in this guide, researchers can effectively harness the potential of this scaffold to accelerate the discovery of next-generation therapeutics.

References

- 1. [PDF] Pyridine derivatives as preferable scaffolds for the process of discovering new drugs | Semantic Scholar [semanticscholar.org]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 102645-35-2 [m.chemicalbook.com]

- 7. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,5-Dichlorobenzonitrile [webbook.nist.gov]

The Strategic Utility of 2,5-Dichloroisonicotinonitrile: A Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Value Proposition of a Differentiated Pyridine Scaffold

In the landscape of medicinal chemistry, privileged scaffolds serve as foundational frameworks for the construction of novel therapeutic agents. The pyridine ring, in particular, is a ubiquitous motif in a vast number of approved drugs due to its ability to engage in a variety of biological interactions and its synthetic tractability. Within this class of heterocycles, 2,5-dichloroisonicotinonitrile emerges as a particularly compelling scaffold for the generation of new chemical entities. Its unique substitution pattern—two chlorine atoms at positions amenable to selective functionalization and a nitrile group that can act as a bioisostere or be further transformed—offers a versatile platform for library synthesis and lead optimization.

This technical guide provides a comprehensive overview of the chemical reactivity and strategic applications of this compound in drug discovery. We will delve into the core principles governing its functionalization, provide field-proven insights into experimental design, and present detailed protocols for key transformations.

Core Scaffold Analysis: Physicochemical Properties and Reactivity

This compound (CAS No. 102645-35-2) is a crystalline solid with the molecular formula C₆H₂Cl₂N₂.[1] The presence of two electron-withdrawing chlorine atoms and a nitrile group on the pyridine ring renders the scaffold electron-deficient, which is a key determinant of its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 102645-35-2 | [1] |

| Molecular Formula | C₆H₂Cl₂N₂ | [1] |

| Molecular Weight | 172.99 g/mol | [2] |

| Appearance | Powder | [1] |

| Purity (typical) | ≥98% (HPLC) | [1] |

The primary avenues for derivatization of the this compound core are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electronic asymmetry of the pyridine ring dictates the regioselectivity of these transformations.

Strategic Functionalization: Mastering Regioselectivity

The synthetic utility of this compound lies in the ability to selectively address its two chlorine atoms. The position of these leaving groups relative to the ring nitrogen and the nitrile group creates a nuanced reactivity profile.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions

The electron-deficient nature of the pyridine ring, exacerbated by the chlorine and nitrile substituents, makes it susceptible to nucleophilic attack.[3] The regioselectivity of SNAr reactions on dichloropyridines is governed by the stability of the intermediate Meisenheimer complex.[4] For this compound, the C2 and C5 positions exhibit differential reactivity. Generally, the C2 position is more activated towards nucleophilic attack due to the inductive and mesomeric effects of the ring nitrogen.[5]

However, the outcome can be influenced by the nature of the nucleophile, the solvent, and the presence of substituents on the nucleophile.[3][5] For instance, sterically hindered nucleophiles may favor attack at the less hindered C5 position.

Caption: Regioselective pathways in the nucleophilic aromatic substitution of this compound.

Palladium-Catalyzed Cross-Coupling: Expanding Chemical Space

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are particularly well-suited for the functionalization of the this compound scaffold.[2] The two most significant transformations in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura reaction enables the formation of C-C bonds between the dichloropyridine core and a variety of organoboron reagents.[6] This reaction is instrumental for introducing aryl, heteroaryl, and vinyl groups, significantly expanding the structural diversity of the resulting compounds. The choice of catalyst, ligand, and base is critical for achieving high yields and controlling regioselectivity.[7] Generally, the C2 position is more reactive in palladium-catalyzed cross-coupling reactions due to its proximity to the coordinating nitrogen atom of the pyridine ring.

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyridine scaffold.[2][8] This reaction is of paramount importance in medicinal chemistry for modulating the physicochemical properties and biological activity of lead compounds. Similar to the Suzuki-Miyaura coupling, the choice of the palladium precursor, ligand, and base is crucial for successful transformation.[9]

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for the functionalization of the this compound scaffold, adapted from established procedures for related dichloropyridines.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the reaction of this compound with a nucleophile in the presence of a base.

Materials:

-

This compound

-

Nucleophile (e.g., amine, thiol, alcohol) (1.1 eq.)

-

Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 eq.)

-

Anhydrous solvent (e.g., DMF, DMSO, THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, inerted reaction vessel, add this compound (1.0 eq.) and the anhydrous solvent.

-

Add the base (1.5 eq.) to the solution and stir for 10 minutes at room temperature.

-

Add the nucleophile (1.1 eq.) to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 60-120 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired substituted isonicotinonitrile.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid.

Materials:

-

This compound

-

Boronic acid (1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq.)

-

Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, inerted reaction vessel, add this compound (1.0 eq.), the boronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (2-5 mol%).

-

Add the degassed solvent to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired aryl-substituted isonicotinonitrile.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Materials:

-

This compound

-

Amine (1.2 eq.)

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)

-

Base (e.g., NaOtBu, K₃PO₄) (1.4 eq.)

-

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor and the phosphine ligand to a dry reaction vessel.

-

Add the anhydrous, deoxygenated solvent and stir for 10 minutes to form the active catalyst.

-

In a separate vessel, add this compound (1.0 eq.) and the base (1.4 eq.).

-

Add the catalyst solution to the vessel containing the substrate and base.

-

Add the amine (1.2 eq.) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired amino-substituted isonicotinonitrile.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,5-disubstituted pyridine motif is a common feature in a number of kinase inhibitors.[10] The ability to readily introduce diverse substituents at the C2 and C5 positions of the isonicotinonitrile core allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties. The nitrile group at the C4 position can serve as a key hydrogen bond acceptor or be transformed into other functional groups to further modulate the biological activity.

Table 2: Representative Kinase Inhibitor Scaffolds with a Disubstituted Pyridine Core

| Kinase Target | Scaffold Type | Key Interactions |

| Aurora Kinase | 2,4-Diaminopyrimidine | Hinge-binding via pyrimidine nitrogens |

| Spleen Tyrosine Kinase (Syk) | Imidazo[1,2-c]pyrimidine | Hinge-binding and interactions with the catalytic lysine |

| Glycogen Synthase Kinase-3 (GSK-3) | 2,5-Diaminopyrimidine | Hinge-binding and occupation of the ATP-binding pocket |

The synthetic versatility of this compound makes it an ideal starting point for the synthesis of libraries of compounds targeting various kinases implicated in oncology, inflammation, and neurodegenerative diseases.

Characterization of this compound

Thorough characterization of the starting material is essential for reproducible synthetic outcomes. The following are expected spectroscopic data for this compound based on its structure and data for similar compounds.

-

¹H NMR: The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at C3 and C6 of the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the chlorine and nitrile groups.

-

¹³C NMR: The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule. The carbon atoms attached to the chlorine atoms will appear in the range of 150-160 ppm, while the nitrile carbon will be in the range of 115-120 ppm. The remaining aromatic carbons will resonate between 120-150 ppm.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Conclusion: A Versatile Building Block for Future Discoveries

This compound represents a highly valuable and versatile scaffold for the creation of new chemical entities in drug discovery. Its well-defined reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, coupled with the potential for regioselective functionalization, provides medicinal chemists with a powerful tool for the rapid generation of diverse compound libraries. The demonstrated presence of the disubstituted pyridine motif in numerous kinase inhibitors highlights the potential of this scaffold in developing novel therapeutics for a range of diseases. As our understanding of selective functionalization of heterocyclic systems continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. research.rug.nl [research.rug.nl]

- 10. scienceopen.com [scienceopen.com]

The Strategic Synthesis and Application of 2,5-Dichloroisonicotinonitrile and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Unassuming Power of a Dichlorinated Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its inherent electronic properties, coupled with the ability to be strategically functionalized, provide a versatile platform for molecular design. Among the vast array of pyridine-based building blocks, 2,5-dichloroisonicotinonitrile emerges as a particularly compelling starting material. The presence of two distinct chlorine atoms at the 2 and 5 positions, ortho and meta to the nitrogen respectively, offers differential reactivity, while the nitrile group at the 4-position serves as a versatile handle for further chemical transformations. This guide provides an in-depth exploration of the synthesis of this compound, a detailed examination of its primary derivatives, and a discussion of their significant applications, with a particular focus on the development of kinase inhibitors.

Part 1: Mastering the Core Synthesis of this compound

The efficient and scalable synthesis of this compound is paramount for its utilization in drug discovery programs. While multiple synthetic routes can be envisaged, two principal strategies, leveraging readily available precursors, have proven to be the most practical: the Sandmeyer reaction starting from an amino-pyridine precursor and the dehydration of the corresponding isonicotinamide.

Strategy 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction provides a reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[1][2] In the context of this compound synthesis, the logical precursor is 4-amino-2,5-dichloropyridine.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction (Prophetic)

-

Step 1: Diazotization of 4-Amino-2,5-dichloropyridine.

-

Suspend 4-amino-2,5-dichloropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Step 2: Sandmeyer Cyanation.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent (e.g., aqueous sodium cyanide solution).

-

Cool the CuCN solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until nitrogen evolution ceases.

-

-

Step 3: Work-up and Purification.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Causality Behind Experimental Choices: The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. Copper(I) cyanide is a classic and effective reagent for the Sandmeyer cyanation, facilitating the conversion of the diazonium group to the nitrile.

Strategy 2: Dehydration of 2,5-Dichloroisonicotinamide

An alternative and often high-yielding approach involves the dehydration of a primary amide. This route necessitates the prior synthesis of 2,5-dichloroisonicotinamide.

Proposed Synthetic Pathway:

Caption: Synthesis of this compound via amide dehydration.

Experimental Protocol: Synthesis of this compound via Amide Dehydration (Prophetic)

-

Step 1: Synthesis of 2,5-Dichloroisonicotinamide.

-

Reflux 2,5-dichloroisonicotinic acid (1.0 eq) with thionyl chloride (excess) until the solid dissolves and gas evolution ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Carefully add the crude acid chloride to a cooled, concentrated solution of ammonium hydroxide.

-

Stir the mixture vigorously and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry to yield 2,5-dichloroisonicotinamide.

-

-

Step 2: Dehydration to this compound.

-

Combine 2,5-dichloroisonicotinamide (1.0 eq) with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (excess).[3]

-

Heat the mixture gently under reflux until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Neutralize the aqueous solution with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify by column chromatography or recrystallization.

-

Causality Behind Experimental Choices: The conversion of the carboxylic acid to the amide via the acid chloride is a standard and efficient procedure. Strong dehydrating agents like POCl₃ and SOCl₂ are necessary to effect the elimination of water from the primary amide to form the nitrile.[3]

Part 2: The Chemistry of Primary Derivatives – A Gateway to Molecular Diversity

The true synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, which allows for selective functionalization. The chlorine at the 2-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr) Reactions

1. Amination Reactions:

The introduction of amino substituents is a cornerstone of medicinal chemistry, as these groups can participate in crucial hydrogen bonding interactions with biological targets. The reaction of this compound with various amines can be controlled to achieve either mono- or di-substitution.

Monosubstitution (Preferentially at C2):

By using a stoichiometric amount of the amine, often at moderate temperatures, selective substitution at the more activated 2-position can be achieved.

Caption: Selective amination of this compound.

Experimental Protocol: Synthesis of a 2-Amino-5-chloroisonicotinonitrile Derivative (General)

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF, or ethanol).

-

Add the desired primary or secondary amine (1.0-1.2 eq).

-

Add a base (e.g., triethylamine, potassium carbonate) (1.1-1.5 eq) to the stirred solution.

-

Heat the reaction mixture to a temperature between 60-100 °C and monitor the progress by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer, followed by purification.

2. Suzuki-Miyaura Cross-Coupling Reactions:

For the introduction of carbon-carbon bonds, the Suzuki-Miyaura coupling is an invaluable tool.[4][5][6][7][8] This palladium-catalyzed reaction allows for the coupling of the chloro-pyridine with a boronic acid or ester, enabling the synthesis of a wide array of aryl- or heteroaryl-substituted derivatives. Selective coupling at either the 2- or 5-position can often be achieved by careful selection of the palladium catalyst, ligands, and reaction conditions.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

-

To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic layer, followed by purification.

Part 3: Applications in Drug Discovery – The Rise of Kinase Inhibitors

The derivatives of this compound are of significant interest in the development of kinase inhibitors.[9][10][11][12][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2,5-disubstituted isonicotinonitrile scaffold can serve as a "hinge-binding" motif, interacting with the ATP-binding site of kinases.